1-Allyl-3-(4-morpholinophenyl)thiourea
Overview
Description
1-Allyl-3-(4-morpholinophenyl)thiourea is an organic compound with the molecular formula C14H19N3OS and a molecular weight of 277.39 g/mol . This compound is known for its unique structure, which includes an allyl group, a morpholine ring, and a thiourea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea typically involves the reaction of 4-morpholinophenyl isothiocyanate with allylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Allyl-3-(4-morpholinophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-3-(4-morpholinophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-morpholinophenyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-Allyl-3-(4-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Allyl-3-phenylthiourea: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.
1-Allyl-3-(4-piperidinophenyl)thiourea: Contains a piperidine ring instead of a morpholine ring, leading to different interactions with biological targets.
1-Allyl-3-(4-pyrrolidinophenyl)thiourea: Features a pyrrolidine ring, which may result in unique chemical and biological properties.
Biological Activity
1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4) is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring, which enhances its solubility and interaction with biological targets. The following sections will detail its biological activities, mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H19N3OS
- Molecular Weight : 277.39 g/mol
- Functional Groups : Thiourea, allyl group, morpholine ring
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential as an antimicrobial agent. Its mechanism involves the formation of hydrogen bonds with microbial proteins, disrupting their functions.
- Antitumor Activity : Preliminary studies indicate that this thiourea derivative may possess antitumor properties, potentially inhibiting cancer cell proliferation through modulation of signaling pathways.
- Analgesic Effects : In comparative studies, derivatives similar to this compound have demonstrated analgesic activity superior to traditional pain relievers like diclofenac sodium .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The thiourea moiety can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional dynamics.
- Enzyme Interaction : The morpholine ring may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves the reaction between 4-morpholinophenyl isothiocyanate and allylamine under mild conditions:
This reaction is generally performed at room temperature and purified through recrystallization.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiourea derivatives highlights its unique structural features and potential advantages:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Allyl-3-phenylthiourea | Lacks the morpholine ring | May exhibit different biological activities |
1-Allyl-3-(4-piperidinophenyl)thiourea | Contains a piperidine ring | Different interaction profiles with biological targets |
1-Allyl-3-(4-pyrrolidinophenyl)thiourea | Features a pyrrolidine ring | Unique chemical reactivity compared to morpholine |
1-Allyl-3-(4-tertiary-butylbenzoyl)thiourea | Contains a tertiary butyl group | Enhanced lipophilicity and potentially different pharmacological effects |
The presence of the morpholine ring in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological interactions .
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of thiourea derivatives, including this compound. For instance:
- A study assessed the analgesic properties of various thioureas, concluding that compounds structurally related to this compound exhibited significant pain inhibition compared to standard analgesics .
- Molecular docking studies have indicated strong binding affinities of this compound towards specific biological receptors, suggesting its potential as a lead compound for drug development in treating microbial infections and cancer .
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXJPKBXKWDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.